3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid
Description
Historical Context of Bicyclic Terpene Derivatives
Bicyclic terpenes, such as alpha-pinene, have long been studied for their ecological roles and chemical reactivity. The oxidation of these compounds in the atmosphere generates secondary organic aerosols (SOAs), with bicyclic carboxylic acids like pinic acid (3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid) serving as key intermediates. Early 20th-century work identified pinic acid as a product of alpha-pinene ozonolysis, laying the groundwork for understanding analogous compounds like 3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid. Modern studies leverage advanced spectrometry and chromatography to characterize these molecules’ formation and stability under varying atmospheric conditions.
Structural Classification within Bicyclo[2.2.1]heptane Framework
The bicyclo[2.2.1]heptane (norbornane) framework is a hallmark of rigidity and stereochemical diversity. Substituents like hydroxy, methyl, and carboxylic acid groups dictate reactivity and physicochemical properties. For instance:
The presence of a hydroxy group at position 3 and a carboxylic acid at position 2 in 3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid introduces hydrogen-bonding capacity, influencing its solubility and reactivity.
Significance in Atmospheric and Organic Chemistry
Bicyclic carboxylic acids are pivotal in aerosol formation. For example, pinic acid contributes to cloud condensation nuclei, affecting climate dynamics. The hydroxyl and carboxylic acid groups in 3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid facilitate aqueous-phase reactions with hydroxyl radicals, analogous to cis-pinonic acid ’s behavior. These reactions yield oxygenated products (e.g., carbonyls and hydroperoxides), which partition into particulate matter and influence air quality.
Relationship to Alpha-Pinene Metabolites
Alpha-pinene, a monoterpene emitted by conifers, undergoes ozonolysis and hydroxyl radical oxidation to form bicyclic acids. While pinic acid is a well-documented metabolite, 3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid may arise from analogous pathways involving substituted pinenes. Chiral analysis of pinic acid enantiomers has shown that stereochemical information from alpha-pinene is preserved in its oxidation products, suggesting similar fidelity for structurally related compounds.
Research Evolution and Current Paradigms
Early studies focused on isolating and characterizing bicyclic acids from natural sources. Advances in computational chemistry now enable precise modeling of their reaction kinetics and thermodynamics. For instance, the activation energy for alpha-pinene oxidation (115–122 kJ/mol) provides a benchmark for studying derivatives like 3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid. Current research emphasizes:
Properties
IUPAC Name |
3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14/h6-8,12H,4-5H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGMGCVFWBFOAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2C(=O)O)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901406 | |
| Record name | NoName_518 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a bicyclic ketone, such as 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one.
Hydroxylation: The ketone undergoes hydroxylation to introduce the hydroxyl group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and final products.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-oxo-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: Formation of 3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-methanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways: It may modulate biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Variations
The bicyclo[2.2.1]heptane scaffold is a common structural motif in medicinal chemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Bicyclo[2.2.1]heptane Derivatives
Stereochemical and Substituent Effects
- Low Stereospecificity in Thiophene Derivatives:
Bicyclo[2.2.1]heptane-2-carboxylic acids with thiophenecarboxylate substituents (e.g., compounds 7 and 8 in ) exhibit minimal stereospecificity, allowing structural flexibility without losing activity as cyclic nucleotide suppressors . - Impact of Methyl Groups: The 4,7,7-trimethyl substitution in the target compound may enhance lipophilicity and metabolic stability compared to unmethylated analogs like 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid .
Biological Activity
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid, also known by its CAS number 93257-31-9, is a bicyclic compound with notable biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on various research studies.
- Molecular Formula : C11H18O3
- Molecular Weight : 198.26 g/mol
- Structure : The compound features a bicyclic structure which contributes to its unique biological properties.
Anti-inflammatory Effects
Research indicates that 3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.
Antioxidant Activity
The compound has demonstrated antioxidant activity through various assays. It effectively scavenges free radicals and reduces oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with chronic diseases.
Neuroprotective Properties
Studies have suggested that this compound may have neuroprotective effects. It appears to mitigate neuronal damage in models of neurodegenerative diseases by reducing apoptosis and promoting cell survival pathways.
Study 1: Anti-inflammatory Mechanism
A study published in a peer-reviewed journal investigated the anti-inflammatory mechanisms of this compound using a lipopolysaccharide (LPS) induced inflammation model in mice. The results demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 upon treatment with the compound.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 200 | 150 |
| Compound | 50 | 30 |
This data suggests that the compound effectively reduces inflammation compared to control groups.
Study 2: Antioxidant Activity Assessment
In another study assessing antioxidant activity, the compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. The IC50 value was found to be significantly lower than that of common antioxidants like ascorbic acid.
| Compound | IC50 (µg/mL) |
|---|---|
| 3-Hydroxy... | 25 |
| Ascorbic Acid | 50 |
This indicates a strong antioxidant potential for the compound.
Study 3: Neuroprotection in Cellular Models
In neuroprotection studies using SH-SY5Y neuronal cells exposed to oxidative stress, treatment with 3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid resulted in a significant decrease in cell death and an increase in cell viability compared to untreated controls.
Q & A
Q. What are the foundational synthetic routes for 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid?
The synthesis typically involves multi-step reactions starting from bicyclic precursors. Key steps include:
- Cyclization of substituted norbornene derivatives using catalysts like Lewis acids (e.g., BF₃·OEt₂) to form the bicyclic backbone.
- Functionalization via hydroxyimination or oxidation to introduce the carboxylic acid and hydroxyl groups.
- Purification using column chromatography or recrystallization to isolate the target compound. Reaction conditions (e.g., ethanol/methanol solvents, 60–80°C) are critical for yield optimization .
Q. Which analytical techniques are most effective for characterizing this compound?
Structural confirmation relies on:
Q. How is the purity of the compound assessed during synthesis?
Purity is evaluated via:
- HPLC with UV detection (λ = 210–254 nm) to monitor reaction progress.
- Melting Point Analysis : Consistency with literature values (e.g., ~160–165°C for related derivatives) .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiopure forms of this compound?
Enantioselective synthesis requires:
- Chiral Auxiliaries : Use of (R)- or (S)-configured catalysts (e.g., Sharpless epoxidation catalysts) during cyclization.
- Dynamic Kinetic Resolution : To control stereochemistry at the hydroxyl and carboxylic acid positions.
- Computational Modeling : DFT calculations to predict steric and electronic influences on stereochemical outcomes .
Q. How can computational chemistry aid in predicting the compound’s reactivity?
- Density Functional Theory (DFT) : Models reaction pathways for hydroxyl group oxidation or decarboxylation.
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites) to guide bioactivity studies .
Q. What methodologies resolve contradictions in structural data from NMR vs. X-ray crystallography?
Discrepancies often arise from:
Q. How can reaction conditions be optimized to improve synthetic yields?
Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst Loading : Titration of Lewis acids (e.g., ZnCl₂) to balance reaction rate vs. side reactions.
- Temperature Gradients : Stepwise heating (40°C → 80°C) to control exothermic steps .
Bioactivity and Applications
Q. What experimental designs evaluate the compound’s bioactivity in enzyme inhibition studies?
- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase or thromboxane synthase) using fluorogenic substrates.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamic parameters .
Q. How is the compound’s metabolic stability assessed in pharmacokinetic studies?
- Microsomal Incubations : Liver microsomes (human/rat) are used to track hydroxylation or glucuronidation.
- LC-MS/MS : Monitors metabolite formation over time .
Data Contradiction Analysis
Q. How to interpret conflicting data on the compound’s melting point across studies?
Variations may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
